molecular formula C6H10O4 B093570 4-Ethoxy-4-oxobutanoic acid CAS No. 1070-34-4

4-Ethoxy-4-oxobutanoic acid

Cat. No. B093570
CAS RN: 1070-34-4
M. Wt: 146.14 g/mol
InChI Key: LOLKAJARZKDJTD-UHFFFAOYSA-N
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Description

4-Ethoxy-4-oxobutanoic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various substituted 4-oxobutanoic acid derivatives, which are structurally related to 4-ethoxy-4-oxobutanoic acid. These derivatives are of interest due to their biological activities and potential applications in various fields such as antimicrobial treatments and synthesis of nonlinear optical materials .

Synthesis Analysis

The synthesis of substituted 4-oxobutanoic acid derivatives is typically achieved through Knoevenagel condensation reactions. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate were synthesized using respective benzaldehydes and ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid under reflux conditions . Another derivative, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was synthesized by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic methods such as NMR, mass spectroscopy, and X-ray diffraction studies. For example, the crystal structures of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate were determined to crystallize in the monoclinic system with a Z conformation about the C=C bond . Similarly, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was solved using single-crystal X-ray diffraction data .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 4-ethoxy-4-oxobutanoic acid. However, they do discuss the reactivity of related compounds. For instance, 4-methylthio-2-oxobutanoic acid is a precursor to methional, which induces apoptosis in BAF3 lymphoid cells . Additionally, 4-substituted 2,4-dioxobutanoic acids are potent inhibitors of glycolic acid oxidase .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds include their crystalline structure, thermal stability, and spectroscopic characteristics. The compounds exhibit different crystalline systems and space groups, as confirmed by X-ray diffraction studies . The thermal stability of these compounds was assessed using techniques like TGA and DTA, with some compounds showing stability up to certain temperatures before decomposing . The optical properties, such as UV-Vis absorption spectra, were also determined, which are relevant for their potential applications .

Scientific Research Applications

  • Fluorescent Probe for β-Amyloids

    • Application : 4-Ethoxy-4-oxobutanoic acid is used in the synthesis of a fluorescent probe for β-amyloids . β-amyloids are proteins that accumulate in the brains of individuals with Alzheimer’s disease.
    • Method : The probe was synthesized by catalytic acylation using 4-dimethylaminopyridine between succinic anhydride and (1-{6-[(2-hydroxyethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile .
    • Results : The probe showed high binding affinities toward Ab(1–40) aggregates in vitro (Kd= 29.4 nmol/L) by fluorophotometry . This study provides a powerful fluorescent probe for the molecular diagnosis of Alzheimer’s disease .
  • Metabolite in Human Saliva

    • Application : 4-Ethoxy-4-oxobutanoic acid has been identified as a metabolite found in human saliva .
    • Method : The detection and identification of this compound in saliva would likely involve techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy .
    • Results : The presence of this compound in saliva could potentially provide insights into human metabolic processes or serve as a biomarker for certain health conditions .
  • Fatty Acid Ester

    • Application : 4-Ethoxy-4-oxobutanoic acid is classified as a fatty acid ester . Fatty acid esters have a wide range of applications, including use as a diesel substitute in biodiesel engines, in the production of detergents and soaps, and as food additives .
    • Method : The production of fatty acid esters typically involves the reaction of a carboxylic acid (in this case, 4-Ethoxy-4-oxobutanoic acid) with an alcohol in the presence of a strong acid catalyst .
    • Results : The resulting fatty acid esters can be used in a variety of applications depending on their specific properties .
  • Hemisuccinate

    • Application : 4-Ethoxy-4-oxobutanoic acid is also classified as a hemisuccinate . Hemisuccinates are used in drug delivery systems to improve the solubility and bioavailability of poorly water-soluble drugs .
    • Method : The production of hemisuccinates involves the reaction of a carboxylic acid (in this case, 4-Ethoxy-4-oxobutanoic acid) with succinic anhydride .
    • Results : The resulting hemisuccinates can improve the solubility and bioavailability of poorly water-soluble drugs, enhancing their therapeutic effectiveness .
  • Synthesis of Acryloyloxy Compounds

    • Application : 4-Ethoxy-4-oxobutanoic acid can be used in the synthesis of acryloyloxy compounds . These compounds have a wide range of applications, including use in the production of polymers and coatings .
    • Method : The synthesis of acryloyloxy compounds typically involves the reaction of a carboxylic acid (in this case, 4-Ethoxy-4-oxobutanoic acid) with acryloyl chloride .
    • Results : The resulting acryloyloxy compounds can be used in a variety of applications depending on their specific properties .
  • Safety Testing

    • Application : 4-Ethoxy-4-oxobutanoic acid can be used in safety testing, including tests for acute oral toxicity, skin sensitization, eye irritation, and aquatic toxicity .
    • Method : The specific methods for these tests would vary depending on the exact nature of the test, but they generally involve exposing a test subject (such as a lab animal or cell culture) to the compound and observing the results .
    • Results : The results of these tests can provide valuable information about the safety and potential risks associated with exposure to 4-Ethoxy-4-oxobutanoic acid .

Safety And Hazards

4-Ethoxy-4-oxobutanoic acid is harmful if swallowed . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

4-ethoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLKAJARZKDJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870834
Record name Butanedioic acid, 1-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-4-oxobutanoic acid

CAS RN

1070-34-4
Record name Monoethyl succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 1-ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 1-ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, 1-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl hydrogen succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.704
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
AY Ridwan, J Wu, JH Choi, H Hirai, H Kawagishi - Mycoscience, 2017 - jstage.jst.go.jp
… Six compounds, 5-(1-hydroxyethyl)dihydrofuran-2(3H)-one (1), 4-ethoxy-4-oxobutanoic acid (2), 4ketononanoic acid (3), methyl(2-acetylaminoethyl)sulfoxide (4), methyl benzoate (5) …
Number of citations: 11 www.jstage.jst.go.jp
HO Oladimeji, CO Usifoh, VU Anah - J. Pharm. Biores, 2016 - researchgate.net
… Before now, two compounds namely, 4-ethoxy-4-oxobutanoic acid (ethyl succinate) and 2-ethoxy5(hydroxymethyl)-oxalane-3, 4-diol (ethyl β-riboside) have been obtained from the …
Number of citations: 2 www.researchgate.net
OH Oladimeji, SN Njinga… - African Journal of …, 2016 - journals.uonbi.ac.ke
… This study reports for the first time the isolation of 4ethoxy-4-oxobutanoic acid (ethyl succinate) and 2ethoxy-5(hydroxymethyl)-oxalane-3,4-diol (ethyl βriboside) from the butanol fraction …
Number of citations: 4 journals.uonbi.ac.ke
I Vigentini, D Maghradze, M Petrozziello… - Frontiers in …, 2016 - frontiersin.org
… Results from quantitative GC-FID analysis of volatile compounds revealed that the highest amount of fermentation flavors, such as 4-ethoxy-4-oxobutanoic acid (monoethyl succinate), 2-…
Number of citations: 46 www.frontiersin.org
MPFA Faria - 2017 - run.unl.pt
… liquids containing the NTf2 anion, at 120 bar of hydrogen and a final pressure of 180 bar (after the addition of supercritical CO2), gamma-butyrolactone, 4-ethoxy-4-oxobutanoic acid, …
Number of citations: 0 run.unl.pt
K Bonkohara, M Fuji, A Nakao, N Igura… - Bioscience …, 2016 - academic.oup.com
To prepare an aroma mixture of Japanese soy sauce by fewest components, the aroma concentrate of good sensory attributes was prepared by polyethylene membrane extraction, …
Number of citations: 10 academic.oup.com
B Zhang, J Wang, X Jiang, M Huang, H Liu, N Meng… - Food Chemistry, 2024 - Elsevier
… The results showed that 2-hydroxypropanoic acid ethyl ester (405.10 mg/L), 2,3-butanediol (334.81 mg/L), 4-ethoxy-4-oxobutanoic acid (119.60 mg/L), acetic acid (115.00 mg/L), and …
Number of citations: 3 www.sciencedirect.com
S Li, Y An, W Fu, X Sun, W Li, T Li - Food research international, 2017 - Elsevier
Purple sweet potato was fermented into alcoholic beverage. By using LC-MS analysis, 12 types of anthocyanins were found in the purple sweet potato alcoholic beverage (PSPFAB); …
Number of citations: 17 www.sciencedirect.com
L Cong, M Huang, J Zhang… - … of the Science of Food and …, 2021 - Wiley Online Library
… C 5 was identified as 2-dimethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobutanoic acid at m/z 303 corresponding to the loss of H 4 C 2 — fragment in malathion. C 6 was identified as …
Number of citations: 26 onlinelibrary.wiley.com
RA Yanuar, W Jing, C Jae-Hoon, H Hirofumi… - 2018
Number of citations: 2

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